Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde is a versatile aromatic aldehyde suitable for use in perfumery, flavoring, and pharmaceutical applications. Its distinct methoxy substitution pattern imparts unique odor characteristics and facilitates selective chemical transformations, making it an attractive intermediate for the synthesis of various organic compounds.
p-Methoxybenzaldehyde structure
p-Methoxybenzaldehyde structure
商品名:p-Methoxybenzaldehyde
CAS番号:123-11-5
MF:C8H8O2
メガワット:136.1479
MDL:MFCD00003385
CID:36069
PubChem ID:31244

p-Methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Methoxybenzaldehyde
    • AnisaldehydeMetoxybenzaldehyd
    • aubepine
    • 4-Methoxybenzylaldehyde
    • Anisic Aldehyde
    • p-methoxybenzaldehyde
    • 4-methoxy-benzaldehyd
    • Anisal
    • Benzaldehyde,4-methoxy-
    • Methyl-p-oxybenzaldehyde
    • Obepin
    • p-Formylanisole
    • p-Methoxybenzafdehyde
    • PARA ANISALDEHYDE
    • PARA ANISIC ALDEHYDE
    • P-ANISIC ALDEHYDE
    • FEMA 2670
    • AUBE'PINE
    • ANISALDEHYDE
    • ANISALDEHYDE,4-
    • ANISIC ALDEHYDE-P
    • 4-ANISALDEHYDE
    • p-Anisaldehyde
    • p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
    • ANISALDEHYDE, 4-(AS)
    • ANISALDEHYDE, 4-(RG)
    • 4-Methoxybenzald
    • Anisaldehyd
    • NSC 5590
    • Aubépine
    • 对甲氧基苯甲醛
    • Benzaldehyde, 4-methoxy-
    • Crategine
    • para-anisaldehyde
    • 4-Methoxy-benzaldehyde
    • Formylanisole, p-
    • Caswell No. 051E
    • FEMA No. 2670
    • p-Methoxybenzaldehyde (natural)
    • 4-methoxy benzaldehyde
    • ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 9PA5V6656V
    • EINE
    • MLS002152921
    • SMR001224521
    • MLSMR
    • p-Methoxybenzaldehyde
    • MDL: MFCD00003385
    • インチ: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
    • InChIKey: ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
    • BRN: 471382

計算された属性

  • せいみつぶんしりょう: 136.05200
  • どういたいしつりょう: 136.052429494 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 26.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • ぶんしりょう: 136.15

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.119 g/mL at 25 °C(lit.)
  • ゆうかいてん: −1 °C (lit.)
  • ふってん: 248 °C(lit.)
  • フラッシュポイント: 華氏温度:240.8°f< br / >摂氏度:116°C< br / >
  • 屈折率: n20/D 1.573(lit.)
  • PH値: 7 (2g/l, H2O, 20℃)
  • ようかいど: 2g/l
  • すいようせい: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.50770
  • におい: Hawthorn odor
  • 屈折率: Index of refraction = 1.5730 at 20 °C
  • FEMA: 2670
  • マーカー: 663
  • じょうきあつ: 0.03 mmHg
  • ようかいせい: 水に微溶解し、エタノール、エーテルと混和し、アセトン、クロロホルムに溶けやすく、ベンゼンに溶けやすい。
  • かんど: Air Sensitive

p-Methoxybenzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 3316 9/PG 2
  • WGKドイツ:1
  • 危険カテゴリコード: R22
  • セキュリティの説明: S26-S36-S45-S36/37-S16-S7
  • 福カードFコード:10-23
  • RTECS番号:BZ2625000
  • 危険物標識: Xn
  • どくせい:LD50 orally in rats: 1510 mg/kg (Jenner)
  • 包装カテゴリ:I; II; III
  • 包装等級:I; II; III
  • 爆発限界値(explosive limit):1.4-5.3%(V)
  • 包装グループ:II
  • ちょぞうじょうけん:−20°C
  • リスク用語:R22
  • セキュリティ用語:S26-S36-S45-S36/37-S16-S7
  • 危険レベル:IRRITANT
  • TSCA:Yes

p-Methoxybenzaldehyde 税関データ

  • 税関コード:29124900
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

p-Methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15364-1000g
4-Methoxybenzaldehyde, 98%
123-11-5 98%
1000g
¥1218.00 2023-03-01
Oakwood
098960-500g
p-Anisaldehyde
123-11-5 99%
500g
$37.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003195-500ml
p-Methoxybenzaldehyde
123-11-5 99%
500ml
¥175 2024-05-26
Cooke Chemical
A0662412-5ML
p-Anisaldehyde , StandardforGC
123-11-5 ≥99%(GC)
5ml
RMB 78.40 2025-02-20
Oakwood
098960-10g
p-Anisaldehyde
123-11-5 99%
10g
$10.00 2024-07-19
Enamine
EN300-16096-50.0g
4-methoxybenzaldehyde
123-11-5 95%
50g
$50.0 2023-05-02
BAI LING WEI Technology Co., Ltd.
199896-100G
p-Anisaldehyde, 99%
123-11-5 99%
100G
¥ 284 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003196-5ml
p-Methoxybenzaldehyde
123-11-5 99%()
5ml
¥94 2024-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003196-100ml
p-Methoxybenzaldehyde
123-11-5 99%()
100ml
¥964 2024-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12030-500ml
4-Methoxybenzaldehyde
123-11-5 98%
500ml
¥319.0 2022-04-27

p-Methoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1C:2048-37-5, C:1109-15-5, S:MeCN, 7 h, rt
リファレンス
Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols
By Huang, Jie et al, Organic Letters, 2023, 25(30), 5613-5618

ごうせいかいろ 2

はんのうじょうけん
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
リファレンス
Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction
By Feng, Enqi et al, Angewandte Chemie, 2022, 61(10), e202116351

ごうせいかいろ 3

はんのうじょうけん
1.1R:t-BuOK, C:2922795-44-4, S:PhMe, 24 h, 50°C
リファレンス
Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts
By Kamal et al, Journal of Organic Chemistry, 2023, 88(9), 5827-5843

ごうせいかいろ 4

はんのうじょうけん
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
リファレンス
Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes
By Hu, Chun-Hong and Li, Yang, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

ごうせいかいろ 5

はんのうじょうけん
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
リファレンス
Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts
By Ikemoto, Satoru et al, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

ごうせいかいろ 6

はんのうじょうけん
1.1R:KOH, C:2920937-52-4, S:m-C6H4Me2, 5 h, 120°C
リファレンス
Synthesis and structural characterization of palladium pincer complexes: Sustainable synthesis of benzothiazoles
By Anandaraj, Pennamuthiriyan et al, Applied Organometallic Chemistry, 2023, 37(5), e7062

ごうせいかいろ 7

はんのうじょうけん
1.1R:PhSiH3, R:Et3N, C:29934-17-6, C:19437-26-4, S:DMF, 18 h, 75°C
リファレンス
Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions
By Li, Dan et al, Journal of Organic Chemistry, 2023, 88(8), 5231-5237

ごうせいかいろ 8

はんのうじょうけん
1.1C:39368-32-6, C:TiO2, S:H2O, 4 h, rt
リファレンス
Facile preparation of CuBi2O4/TiO2 hetero-systems employed for simulated solar-light selective oxidation of 4-methoxybenzyl alcohol model compound
By Djaballah, Ahmed Malek et al, Molecular Catalysis, 2023, 546, 113251

ごうせいかいろ 9

はんのうじょうけん
1.1R:O2, C:NaN3, S:H2O, 16 h, rt
リファレンス
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
By Yue, Xiaoguang et al, Asian Journal of Organic Chemistry, 2023, 12(6), e202300124

ごうせいかいろ 10

はんのうじょうけん
1.1R:t-BuOOH, C:64554-19-4, S:Me(CH2)8Me, 37 h, 30°C
リファレンス
Selective Peroxygenase-Catalysed Oxidation of Toluene Derivates to Benzaldehydes
By Wang, Yutong et al, ChemCatChem, 2023, 15(13), e202300645

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
リファレンス
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

ごうせいかいろ 12

はんのうじょうけん
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
リファレンス
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
By Nadhagopal, Sundar et al, Synlett, 2023, 34(15), 1809-1813

ごうせいかいろ 13

はんのうじょうけん
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
リファレンス
Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions
By Peng, Qionghui et al, Catalysis Letters, 2023, 153(9), 2665-2673

ごうせいかいろ 14

はんのうじょうけん
1.1R:R:O2, C:9029-60-1
リファレンス
Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus
By Krahe, Nina-Katharina et al, ChemBioChem, 2021, 22(19), 2857-2861

ごうせいかいろ 15

はんのうじょうけん
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
リファレンス
Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity
By Shafaghatlonbar, Masoud and Bagherzade, Ghodsieh, Journal of Organometallic Chemistry, 2023, 996, 122758

ごうせいかいろ 16

はんのうじょうけん
1.1R:Me4-piperidoxyl, R:O2, C:Fe(NO3)3, S:AcOH, 90 h, 80°C, 1 bar
リファレンス
Honeycomb reactor: a promising device for streamlining aerobic oxidation under continuous-flow conditions
By Hosoya, Masahiro et al, Beilstein Journal of Organic Chemistry, 2023, 19, 752-763

ごうせいかいろ 17

はんのうじょうけん
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
リファレンス
Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde
By Li, Yan et al, ChemSusChem, 2023, 16(9), e202202355

ごうせいかいろ 18

はんのうじょうけん
1.1R:O2, C:7787-59-9, S:MeCN, 2 h, rt
リファレンス
Chelated Ion-Exchange Strategy toward BiOCl Mesoporous Single-Crystalline Nanosheets for Boosting Photocatalytic Selective Aromatic Alcohols Oxidation
By Li, Wei et al, Advanced Materials (Weinheim, 2023, 35(18), 2300396

ごうせいかいろ 19

はんのうじょうけん
1.1R:O2, C:693794-98-8, S:MeCN, 12 h, rt
リファレンス
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
By Li, Huili et al, Tetrahedron Letters, 2023, 125, 154624

ごうせいかいろ 20

はんのうじょうけん
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
リファレンス
Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage
By Choudhary, Kavita et al, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

ごうせいかいろ 21

はんのうじょうけん
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
リファレンス
Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework
By Tian, Hongrui et al, Dalton Transactions, 2023, 52(26), 9121-9130

ごうせいかいろ 22

はんのうじょうけん
1.1C:CuCl, C:Me4-piperidoxyl, S:DMSO
リファレンス
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
By Lemaitre, Sylvain et al, Green Chemistry, 2023, 25(14), 5698-5711

ごうせいかいろ 23

はんのうじょうけん
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
リファレンス
Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation
By Chen, Yanglin et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

ごうせいかいろ 24

はんのうじょうけん
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
リファレンス
A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes
By Sharma, Vivek et al, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

ごうせいかいろ 25

はんのうじょうけん
1.1C:1416881-52-1, C:19788-49-9, S:AcOEt, 3 h, rt
リファレンス
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
By Yang, Xiaona et al, Organic Letters, 2023, 25(29), 5486-5491

ごうせいかいろ 26

はんのうじょうけん
1.1R:H2O2, C:89485-18-7, 4 h, 65°C
リファレンス
Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes
By Liu, Xiaoxia et al, Afinidad, 2023, 80(598), 35-50

ごうせいかいろ 27

はんのうじょうけん
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
リファレンス
Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity
By Moodi, Zahra et al, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

ごうせいかいろ 28

はんのうじょうけん
1.1R:O2, C:2937334-19-3, S:MeOH, S:MeCN, 72 h, 25°C, 0.1 MPa
リファレンス
Designing polyoxometalate-based metal-organic framework for oxidation of styrene and cycloaddition of CO2 with epoxides
By Yan, Xiaomei et al, Chinese Chemical Letters, 2023, 34(7), 107851

ごうせいかいろ 29

はんのうじょうけん
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
リファレンス
Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction
By Chen, Chen et al, Macromolecular Rapid Communications, 2023, 44(12), 2300063

ごうせいかいろ 30

はんのうじょうけん
1.1R:O2, C:15243-48-8, S:ClCH2CH2Cl, 14 h, rt
リファレンス
Visible-Light Photocatalytic Aerobic C=C Bond Cleavage of Alkenes to Carbonyls by CsPbBr3 Nanocrystals
By Fan, Qiangwen et al, Journal of Organic Chemistry, 2023, 88(11), 7391-7400

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

p-Methoxybenzaldehyde Raw materials

p-Methoxybenzaldehyde Preparation Products

p-Methoxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:123-11-5)p-Anisaldehyde
注文番号:25473454
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally

p-Methoxybenzaldehyde 関連文献

p-Methoxybenzaldehydeに関する追加情報

Comprehensive Guide to p-Methoxybenzaldehyde (CAS 123-11-5): Properties, Applications, and Market Trends

p-Methoxybenzaldehyde (CAS 123-11-5), also known as 4-methoxybenzaldehyde or anisaldehyde, is a versatile organic compound widely used in the fragrance, flavor, and pharmaceutical industries. This aromatic aldehyde is characterized by its sweet, floral odor reminiscent of hawthorn and vanilla, making it a popular choice in perfumery and food additives. With the increasing demand for natural and synthetic flavoring agents, p-methoxybenzaldehyde has gained significant attention in recent years.

The chemical structure of p-Methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (–OCH3) and an aldehyde group (–CHO) at the para position. This unique structure contributes to its distinctive properties, including a melting point of 0-2°C, boiling point of 248°C, and moderate solubility in water but excellent solubility in organic solvents like ethanol and ether. These physical characteristics make it suitable for various industrial applications.

In the flavor and fragrance industry, anisaldehyde is prized for its ability to impart sweet, balsamic, and slightly spicy notes. It's commonly used in vanilla, fruit, and nut flavor formulations, as well as in perfumes, soaps, and cosmetic products. Recent trends in clean-label and natural ingredients have led to increased research into sustainable production methods for p-methoxybenzaldehyde, including biocatalytic processes using microorganisms.

The pharmaceutical applications of 4-methoxybenzaldehyde are equally important. It serves as a key intermediate in the synthesis of various drugs, including antihistamines, antiseptics, and vasodilators. Researchers are particularly interested in its potential antioxidant and antimicrobial properties, with several studies exploring its use in food preservation and medicinal formulations. The compound's safety profile has been well-established, with GRAS (Generally Recognized As Safe) status for food use in many countries.

From a market perspective, the global demand for p-Methoxybenzaldehyde has shown steady growth, driven by expanding applications in emerging economies. The Asia-Pacific region, particularly China and India, has become a major production and consumption hub due to growing middle-class populations and increasing disposable incomes. Industry analysts predict continued growth in the flavor and fragrance chemicals market, with anisaldehyde maintaining its position as an important specialty chemical.

Manufacturing processes for p-methoxybenzaldehyde typically involve the oxidation of p-methoxytoluene or the reaction of phenol with chloroform in alkaline medium. Recent advancements focus on greener synthesis methods to meet environmental regulations and sustainability goals. Many manufacturers now offer high-purity p-methoxybenzaldehyde (99%+) to meet the stringent requirements of pharmaceutical and food-grade applications.

Quality control is paramount when working with 4-methoxybenzaldehyde. Standard analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure purity and identify potential impurities. Proper storage conditions (cool, dry place in tightly sealed containers) are essential to maintain the compound's stability and prevent oxidation or degradation over time.

For researchers and industry professionals seeking p-Methoxybenzaldehyde suppliers, it's important to verify certificates of analysis (CoA) and compliance with relevant regulations such as REACH, FDA, and FEMA. Many suppliers now provide technical data sheets and safety information online, making it easier to source high-quality material for specific applications.

Looking to the future, innovation in anisaldehyde applications continues to emerge. Recent studies explore its potential in organic electronics, as a precursor for liquid crystal materials, and in the development of novel polymers. The compound's versatility ensures it will remain relevant across multiple industries, with ongoing research likely to uncover new uses and improved production methods.

Environmental considerations are increasingly important for p-methoxybenzaldehyde production. Many companies are adopting green chemistry principles to reduce waste and energy consumption during manufacturing. Life cycle assessments help evaluate the environmental impact of different production routes, guiding the industry toward more sustainable practices.

For those working with 4-methoxybenzaldehyde, proper handling procedures should always be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. While not classified as hazardous under normal conditions, good laboratory practices ensure safe usage in all applications. Material safety data sheets (MSDS) provide detailed information on handling, storage, and emergency procedures.

The analytical characterization of p-Methoxybenzaldehyde has benefited from modern instrumentation techniques. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy provide detailed structural information, while newer methods like Raman spectroscopy offer non-destructive analysis options for quality control purposes.

In conclusion, p-methoxybenzaldehyde (CAS 123-11-5) represents an important specialty chemical with diverse applications across multiple industries. Its unique sensory properties, chemical versatility, and established safety profile ensure continued demand in global markets. As research progresses and manufacturing technologies advance, this compound is poised to maintain its significance in the flavor and fragrance industry while potentially expanding into new technological applications.

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